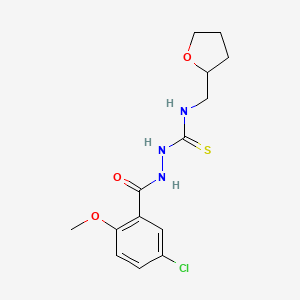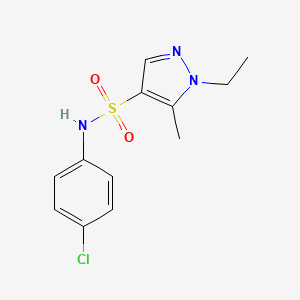![molecular formula C19H22N2O4S B4819706 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B4819706.png)
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-phenylacetamide
Übersicht
Beschreibung
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-phenylacetamide, commonly known as MPS, is a chemical compound that has gained significant attention in the field of scientific research. MPS is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
MPS works by inhibiting the activity of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-phenylacetamide, which is a negative regulator of insulin signaling. By inhibiting 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-phenylacetamide, MPS increases insulin sensitivity and improves glucose uptake in cells. Additionally, MPS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MPS has been shown to have several biochemical and physiological effects. In animal studies, MPS has been shown to improve glucose tolerance and insulin sensitivity. MPS has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, MPS has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPS in lab experiments is its selectivity for 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-phenylacetamide. This allows researchers to specifically target 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-phenylacetamide and study its effects on various cellular processes. However, one limitation of using MPS is its relatively low solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of MPS. One potential application is the development of MPS-based therapies for the treatment of type 2 diabetes and other metabolic disorders. Additionally, MPS could be further studied for its potential anti-cancer properties and its effects on other cellular processes. Finally, the development of more soluble forms of MPS could expand its potential applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
MPS has been extensively studied for its potential therapeutic applications. The inhibition of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-phenylacetamide by MPS has been shown to improve glucose homeostasis and insulin sensitivity, making it a potential treatment for type 2 diabetes. MPS has also been investigated for its anti-cancer properties, as 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-phenylacetamide is overexpressed in many cancer cells.
Eigenschaften
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-13-17(26(23,24)21-11-5-6-12-21)9-10-18(15)25-14-19(22)20-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMGTAALQLGIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4819634.png)

![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4819661.png)
![methyl 10-cyclopropyl-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4819663.png)
![4-methyl-3-[(3-methylphenoxy)methyl]-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4819670.png)
![2-{[5-(5-ethyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4819675.png)

![ethyl 2-[butyl(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4819685.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B4819693.png)
![3-[(4-chlorobenzyl)thio]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4819694.png)
![8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4819707.png)

